molecular formula C12H16ClN3O2 B11720244 Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

Katalognummer: B11720244
Molekulargewicht: 269.73 g/mol
InChI-Schlüssel: AMWHQKQYFZIFLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 5-chloropyrimidin-2-yl group and protected by a tert-butyloxycarbonyl (Boc) moiety. The Boc group enhances solubility and stability during synthetic modifications, while the chloropyrimidine moiety provides a reactive site for further functionalization or interaction with biological targets .

Eigenschaften

Molekularformel

C12H16ClN3O2

Molekulargewicht

269.73 g/mol

IUPAC-Name

tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3

InChI-Schlüssel

AMWHQKQYFZIFLG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of the Azetidine Ring

The azetidine core is typically protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. A representative procedure involves:

  • Starting Material Preparation : Methyl azetidine-3-carboxylate hydrochloride is neutralized with triethylamine (TEA) in dichloromethane (DCM) at 5–10°C.

  • Boc Protection : Boc anhydride (1.06 eq.) is added dropwise to the reaction mixture, followed by stirring at 15–20°C for 16 hours. This yields 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate.

Key Reaction Conditions :

ParameterValue
SolventDichloromethane (DCM)
Temperature5–20°C
ReagentsBoc anhydride, TEA
Yield>85% (crude)

Introduction of the 5-Chloropyrimidin-2-yl Group

The chloropyrimidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A patented method outlines the following:

  • Reduction of Ester to Alcohol : 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate is reduced using Red-Al (65% in toluene) at 0°C to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

  • Sulfonylation : The alcohol is treated with methanesulfonyl chloride (MsCl) and TEA in DCM to form tert-butyl 3-((methylsulfonyl)methyl)azetidine-1-carboxylate.

  • Chlorination : Reaction with tetrabutylammonium chloride (TBACl) in acetonitrile at reflux replaces the mesylate group with chloride, yielding tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.

  • Pyrimidine Coupling : The chloride intermediate undergoes SNAr with 5-chloropyrimidine-2-amine in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate.

Optimization Insights :

  • Solvent Choice : DMF enhances nucleophilicity of the azetidine nitrogen, improving substitution efficiency.

  • Temperature : Reactions above 70°C are critical for overcoming kinetic barriers in SNAr.

Purification and Byproduct Management

A major challenge lies in eliminating residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can persist at 1–5% levels. The patent recommends:

  • DABCO Treatment : Stirring the crude product with 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethyl acetate, followed by aqueous extraction, reduces chlorinated impurities to <1%.

  • Crystallization : Recrystallization from heptane/ethyl acetate mixtures enhances purity to >99%.

Analytical Characterization

Critical quality control metrics include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.85–4.10 (m, 4H, azetidine CH₂), 5.20 (m, 1H, azetidine CH), 8.65 (s, 2H, pyrimidine H).

  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 158.9 ppm (pyrimidine C-Cl).

High-Performance Liquid Chromatography (HPLC) :

ParameterValue
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase60:40 Acetonitrile/Water
Retention Time12.3 min
Purity>99%

Industrial-Scale Production Considerations

Scalability is achieved through:

  • Solvent Substitution : Replacing THF with 2-methyltetrahydrofuran (MeTHF) improves byproduct precipitation and simplifies filtration.

  • Continuous Flow Chemistry : Pilot studies demonstrate a 30% reduction in reaction time for the SNAr step using flow reactors.

Challenges and Troubleshooting

  • Regioselectivity in Pyrimidine Substitution : Competing reactions at pyrimidine C-4 can occur. Using excess K₂CO₃ (3 eq.) suppresses this side pathway.

  • Boc Group Stability : Acidic conditions during chlorination risk Boc cleavage. Maintaining pH >7 with TEA mitigates this .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: Oxidized products include N-oxides of the pyrimidine ring.

    Reduction: Reduced products include amines or partially reduced pyrimidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate. For instance, derivatives with pyrimidine rings have shown promising results against various cancer cell lines. A notable study demonstrated that certain pyrimidine-based compounds exhibited high cytotoxicity against cancer cells, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Research into related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies on thiopyrimidine derivatives have shown their ability to combat multidrug-resistant pathogens, which may also extend to derivatives of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate .

Synthesis and Characterization

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate can be synthesized through various methods involving the reaction of azetidine derivatives with chlorinated pyrimidines. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of pyrimidine derivatives, including those related to tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate. The compounds were tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiopyrimidine derivatives, which share structural similarities with tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate. The study reported significant activity against resistant strains of E. coli and S. aureus, suggesting that modifications to the azetidine framework could enhance efficacy against resistant bacterial strains .

Data Table: Summary of Biological Activities

Compound Activity Type Target Organism/Cell Line IC50/Effectiveness
Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidineAnticancerA549 (lung cancer)Comparable to standard drugs
Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidineAntimicrobialE. coliSignificant activity against MDR
Related Pyrimidine DerivativesAnticancerMCF-7 (breast cancer)High cytotoxicity

Wirkmechanismus

The mechanism of action of tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is structurally related to several azetidine derivatives, differing primarily in substituents on the azetidine ring or pyrimidine moiety. Below is a systematic comparison:

Substituent Variations on the Azetidine Ring

Compound Name Substituent on Azetidine CAS Number Key Properties/Applications References
Tert-butyl 3-aminoazetidine-1-carboxylate -NH₂ 193269-78-2 Versatile intermediate for peptide coupling; high nucleophilicity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate -CH₂OH 142253-56-3 Used in prodrug synthesis; hydroxyl group enables conjugation
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate -F, -CH₂OH 1126650-66-5 Fluorine enhances metabolic stability; dual functionalization sites
Target compound -5-chloropyrimidin-2-yl Not explicitly listed Chlorine increases electrophilicity; potential for halogen bonding in target engagement Inferred
Key Observations:
  • Amino vs. Chloropyrimidine Substitutents: The amino group in CAS 193269-78-2 offers nucleophilic reactivity for cross-coupling reactions, whereas the 5-chloropyrimidine in the target compound provides a rigid aromatic system for π-π stacking in drug-receptor interactions.
  • Hydroxymethyl vs. Fluorinated Derivatives : The hydroxymethyl group (CAS 142253-56-3) is polar and amenable to oxidation, while fluorinated analogs (e.g., CAS 1126650-66-5) exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .

Pyrimidine Ring Modifications

Compound Name Pyrimidine Substituent CAS Number Reactivity/Safety Notes References
Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Unsubstituted 1236861-59-8 Lower electrophilicity; oral toxicity (H302)
Target compound 5-chloro Not listed Enhanced electrophilicity; potential for SNAr reactions Inferred
Key Observations:
  • The 5-chloro substituent in the target compound increases the electrophilicity of the pyrimidine ring compared to the unsubstituted analog (CAS 1236861-59-8), enabling selective nucleophilic aromatic substitution (SNAr) reactions. However, chlorine may also contribute to higher toxicity (e.g., acute oral toxicity, H302) as seen in structurally related compounds .

Biologische Aktivität

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12H16ClN3O2C_{12}H_{16}ClN_{3}O_{2}. It features a tert-butyl group, an azetidine ring, and a chloropyrimidine moiety. Its structure can be represented as follows:

  • SMILES : CC(C)(C)OC(=O)N1CC(C1)C2=C(N=C(N=C2C(=O)O)Cl)N(C)C
  • InChI Key : WYWJZDFQQJTRDD-UHFFFAOYSA-N

Physical Properties

PropertyValue
Molecular Weight271.73 g/mol
Density1.052 g/mL
Refractive Index1.474
Storage Temperature2-8 °C

Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate exhibits various biological activities, primarily through its interaction with specific biological targets. The presence of the chloropyrimidine ring suggests potential activity as an inhibitor of certain enzymes or receptors involved in inflammatory processes.

Anti-inflammatory Activity

Research indicates that compounds structurally similar to tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate demonstrate significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar azetidine structures can inhibit prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various azetidine derivatives and evaluated their anti-inflammatory properties. Compounds showed equipotent activity to indomethacin with reduced ulcerogenic effects, suggesting a favorable safety profile .
  • Inhibition Studies : In vitro studies demonstrated that chlorinated pyrimidine derivatives can effectively inhibit specific enzymes linked to cancer proliferation, indicating potential applications in oncology .
  • Pharmacokinetics : Research on similar compounds suggests that modifications in the azetidine structure can enhance bioavailability and therapeutic efficacy, which could be applicable to tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves coupling reactions between azetidine derivatives and halogenated pyrimidines. Key steps include:
  • Starting Materials : 5-Chloropyrimidine-2-carboxylic acid derivatives and tert-butyl-protected azetidine precursors (e.g., tert-butyl 3-aminomethylazetidine-1-carboxylate) .
  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or THF) with coupling agents like EDCI or HATU, often under nitrogen at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC with UV detection (λ = 254 nm) confirms purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Structural validation employs:
  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^13C NMR to confirm azetidine ring geometry, tert-butyl group (δ ~1.4 ppm), and pyrimidine proton environments (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H17_{17}ClN4_4O2_2: calculated 296.1012, observed 296.1009) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Q. What role does the tert-butyl group play in the compound’s reactivity?

  • Methodological Answer : The tert-butyl group acts as a steric and electronic protecting group:
  • Steric Protection : Shields the azetidine nitrogen from undesired nucleophilic attacks during multi-step syntheses .
  • Facile Deprotection : Removed under acidic conditions (e.g., TFA in DCM) to generate reactive intermediates for downstream functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu for cross-couplings) improve atom economy .
  • Flow Chemistry : Continuous flow reactors reduce side reactions and enhance reproducibility at scale .
  • DoE (Design of Experiments) : Statistical modeling of temperature, solvent ratios, and reaction times to identify optimal parameters (e.g., 75°C, DMF:H2_2O 9:1, 18 hours) .

Q. What mechanistic insights explain the selectivity of substitution reactions at the pyrimidine’s 5-chloro position?

  • Methodological Answer : Computational studies (DFT) and kinetic isotope effects reveal:
  • Electrophilic Aromatic Substitution : The 5-chloro position’s electron deficiency (due to adjacent nitrogen atoms) directs nucleophilic attacks (e.g., Suzuki couplings) .
  • Steric Effects : Bulky tert-butyl groups on azetidine limit accessibility to the 2-position, favoring 5-substitution .

Q. How do structural analogs (e.g., bromo/fluoro variants) compare in biological activity?

  • Methodological Answer : Comparative studies involve:
  • In Vitro Assays : Testing inhibition of kinase targets (e.g., EGFR, JAK2) via fluorescence polarization assays. The 5-chloro derivative shows IC50_{50} = 12 nM vs. 5-bromo (IC50_{50} = 18 nM), attributed to chlorine’s electronegativity enhancing target binding .
  • Molecular Docking : Pyrimidine’s chloro group forms halogen bonds with kinase active-site residues (e.g., backbone carbonyls), unlike bulkier bromo analogs .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : Stability profiling includes:
  • Forced Degradation Studies :
  • Acidic Conditions (pH 3) : Hydrolysis of the ester group occurs within 48 hours at 40°C, detected via LC-MS .
  • Oxidative Stress (H2_2O2_2) : Pyrimidine ring oxidation generates N-oxide byproducts .
  • Storage Recommendations : Lyophilized solid stored at -20°C under argon retains >90% stability for 12 months .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) and docking (AutoDock Vina) guide target prioritization:
  • Target Selection : Focus on kinases with hydrophobic pockets (e.g., CDK2) compatible with the azetidine-pyrimidine scaffold .
  • Binding Affinity Predictions : Chlorine’s σ-hole interaction with Thr102 in CDK2 correlates with experimental IC50_{50} values (R2^2 = 0.89) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.